Adrenosterone
Overview
Description
It was first isolated in 1936 from the adrenal cortex by Tadeus Reichstein at the University of Basel . Adrenosterone is an endogenous steroid hormone that has been promoted as a dietary supplement capable of reducing body fat and increasing muscle mass . It is a weak androgen and an intermediate in the biosynthesis of 11-ketotestosterone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adrenosterone can be synthesized from 11β-hydroxyandrost-4-ene-3,17-dione through a series of chemical reactions . The synthesis involves the oxidation of 11β-hydroxyandrost-4-ene-3,17-dione to form this compound. The reaction conditions typically include the use of oxidizing agents such as hydrogen peroxide (H₂O₂) and catalysts like cytochrome P450 enzymes .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process includes purification steps such as recrystallization from solvents like ethanol or ether to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Adrenosterone undergoes various chemical reactions, including:
Oxidation: Conversion of 11β-hydroxyandrost-4-ene-3,17-dione to this compound using oxidizing agents.
Reduction: Reduction of this compound to form 11β-hydroxyandrost-4-ene-3,17-dione.
Substitution: Reactions involving the substitution of functional groups on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Cytochrome P450 enzymes.
Major Products:
11β-Hydroxyandrost-4-ene-3,17-dione: Formed through reduction reactions.
11-Ketotestosterone: An intermediate in the biosynthesis of this compound.
Scientific Research Applications
Adrenosterone has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid hormones.
Biology: Studied for its role in the metabolism of androgens and corticosteroids.
Medicine: Investigated for its potential use in reducing body fat and increasing muscle mass.
Industry: Employed in the development of dietary supplements and performance-enhancing products.
Mechanism of Action
Adrenosterone is thought to function as a competitive selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is responsible for the activation of cortisol from cortisone. By inhibiting 11β-HSD1, this compound prevents muscle breakdown and contributes to its effects on reducing body fat and increasing muscle mass .
Comparison with Similar Compounds
11-Ketoandrostenedione:
11β-Hydroxyandrostenedione: Another related steroid involved in the metabolism of androgens.
11-Ketodihydrotestosterone: A potent androgen derived from 11-ketotestosterone.
Uniqueness of Adrenosterone: this compound is unique due to its specific role as an intermediate in the biosynthesis of 11-ketotestosterone and its selective inhibition of 11β-HSD1 . This makes it distinct from other similar compounds that may not exhibit the same inhibitory effects on 11β-HSD1 .
Properties
IUPAC Name |
(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3/t13-,14-,17+,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRPTBIGEANTGU-IRIMSJTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020915, DTXSID801019311 | |
Record name | (+/-)-Adrenosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adrenosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801019311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Adrenosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006772 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
382-45-6, 911474-75-4, 82043-34-3 | |
Record name | Adrenosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=382-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Adrenosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Androstene-3,11,17-trione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911474754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ADRENOSTERONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12166 | |
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Record name | (+/-)-Adrenosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adrenosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801019311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Androst-4-ene-3,11,17-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.222 | |
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Record name | ADRENOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE4E9102GY | |
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Record name | Adrenosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006772 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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